N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)-1-naphthamide
Description
Propriétés
IUPAC Name |
N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3S/c31-27(25-11-5-8-20-7-1-2-10-24(20)25)29-22-13-15-23(16-14-22)34(32,33)30-18-4-3-12-26(30)21-9-6-17-28-19-21/h1-2,5-11,13-17,19,26H,3-4,12,18H2,(H,29,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNRQYFGILVJNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)-1-naphthamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)-1-naphthamide can be broken down into several functional groups that contribute to its biological activity:
- Pyridine : Known for its role in various pharmacological activities.
- Piperidine : Often associated with anesthetic properties and enzyme inhibition.
- Sulfonamide : This group is linked to antibacterial and diuretic activities.
Molecular Formula
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
Antibacterial Activity
Research indicates that compounds with a sulfonamide moiety exhibit significant antibacterial properties. A study evaluated various derivatives, including those similar to N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)-1-naphthamide, against multiple bacterial strains such as Salmonella typhi and Staphylococcus aureus. The results showed moderate to strong activity against these pathogens, with some derivatives displaying an IC50 value as low as 2.14 µM for acetylcholinesterase inhibition, indicating potent enzyme inhibitory effects .
Enzyme Inhibition
The compound has been tested for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and urease. The findings suggest that it exhibits strong inhibitory activity, which is crucial for developing treatments for conditions like Alzheimer's disease and other neurodegenerative disorders. The structure-activity relationship (SAR) studies indicated that modifications in the piperidine and sulfonamide groups could enhance enzyme binding affinity .
Anticancer Activity
N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)-1-naphthamide has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound can inhibit the proliferation of BRCA-deficient cancer cells, making it a potential candidate for targeted cancer therapies . The mechanism of action appears to involve the inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair processes in cancer cells.
Case Studies
-
Study on Antibacterial Efficacy :
- Objective : To evaluate the antibacterial activity of N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)-1-naphthamide.
- Methodology : Disk diffusion method was employed against E. coli, S. aureus, and P. aeruginosa.
- Results : Showed significant zones of inhibition compared to control groups, highlighting its potential as an antibacterial agent.
-
Enzyme Inhibition Analysis :
- Objective : To assess the compound's effect on AChE.
- Methodology : Enzyme assays were conducted to measure the IC50 values.
- Results : The compound exhibited an IC50 value of 0.63 µM, indicating strong inhibitory action.
Data Table
Applications De Recherche Scientifique
N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)-1-naphthamide exhibits a range of biological activities, making it a valuable compound for research and potential therapeutic applications.
Antibacterial Activity
Research indicates that compounds with a sulfonamide moiety exhibit significant antibacterial properties. Studies have evaluated derivatives against various bacterial strains, including Salmonella typhi and Staphylococcus aureus.
Key Findings :
- Moderate to strong activity against multiple bacterial strains.
- Some derivatives demonstrated an IC50 value as low as 2.14 µM for acetylcholinesterase inhibition, indicating potent enzyme inhibitory effects.
Enzyme Inhibition
The compound has been tested for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and urease.
Significant Insights :
- Exhibits strong inhibitory activity crucial for developing treatments for conditions like Alzheimer's disease.
- Structure-activity relationship (SAR) studies suggest modifications in the piperidine and sulfonamide groups could enhance enzyme binding affinity.
Anticancer Activity
In vitro studies have shown that N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)-1-naphthamide can inhibit the proliferation of BRCA-deficient cancer cells.
Mechanism of Action :
The compound appears to inhibit poly(ADP-ribose) polymerase (PARP), which is essential for DNA repair processes in cancer cells. This makes it a potential candidate for targeted cancer therapies.
Study on Antibacterial Efficacy
- Objective : Evaluate the antibacterial activity of the compound.
- Methodology : Disk diffusion method against E. coli, S. aureus, and P. aeruginosa.
- Results : Significant zones of inhibition compared to control groups, highlighting its potential as an antibacterial agent.
Enzyme Inhibition Analysis
- Objective : Assess the compound's effect on AChE.
- Methodology : Enzyme assays conducted to measure IC50 values.
- Results : The compound exhibited an IC50 value of 0.63 µM, indicating strong inhibitory action.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound shares structural and functional group similarities with cannabinoid receptor ligands and sulfonamide-based modulators. Below is a detailed comparison with key analogs:
Structural and Functional Group Analysis
| Compound Name | Core Structure | Key Functional Groups | Molecular Target (Hypothesized/Confirmed) |
|---|---|---|---|
| N-(4-((2-(Pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)-1-naphthamide | Naphthamide + pyridinyl-piperidine-sulfonyl | Sulfonyl, pyridine, piperidine, naphthyl | GPCRs (e.g., CB1/CB2), kinases |
| Sch225336 (N-[1(S)-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide) | Bis-sulfonyl + methoxy-phenyl | Dual sulfonyl, methoxy | CB2 receptor (selective agonist) |
| SR141716A (Rimonabant) | Pyrazole-carboxamide + chlorophenyl | Chlorophenyl, piperidine | CB1 receptor (inverse agonist) |
| SR144528 | Bicyclic heptane + pyrazole-carboxamide | Bicyclic core, methylbenzyl | CB2 receptor (inverse agonist) |
Key Observations :
- Sulfonyl vs. Carboxamide Linkers : The target compound employs a sulfonyl linker, akin to Sch225336, which may enhance solubility and receptor docking compared to carboxamide-based ligands like SR141716A .
- Piperidine vs. Bicyclic Cores : The pyridinyl-piperidine moiety offers conformational flexibility, contrasting with the rigid bicyclic core of SR144528, which restricts binding to specific receptor conformations .
Pharmacological and Binding Affinity Trends
While direct binding data for the target compound are unavailable, inferences can be drawn from its analogs:
- CB2 Selectivity : Sch225336’s bis-sulfonyl structure confers CB2 selectivity (>1000-fold over CB1). The target compound’s single sulfonyl group may reduce selectivity but retain moderate CB2 affinity .
- Inverse Agonism : SR141716A and SR144528 exhibit inverse agonism at CB1/CB2 receptors. The target compound’s naphthamide group, absent in these analogs, could alter efficacy (e.g., neutral antagonism vs. inverse agonism).
- Metabolic Stability : Sulfonamide-containing compounds like Sch225336 show improved metabolic stability over carboxamides due to resistance to esterase cleavage. This suggests the target compound may also exhibit favorable pharmacokinetics .
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can they be methodologically addressed?
The synthesis involves sulfonylation of the piperidine-pyridine intermediate and subsequent coupling with 1-naphthamide. Key challenges include regioselectivity control during sulfonylation and preventing oxidation of the piperidine ring. Methodological solutions:
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral features should be prioritized?
Essential techniques:
- 1H/13C NMR : Focus on sulfonyl-linked protons (δ 3.1–3.3 ppm) and naphthamide carbonyl signals (δ 168–170 ppm).
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm mass error.
- FTIR : Validate sulfonyl S=O stretches (1350–1300 cm⁻¹) and amide C=O (1650 cm⁻¹).
- 2D-COSY/HSQC : Resolve overlapping signals in aromatic regions .
Q. What in vitro assays are suitable for initial bioactivity evaluation, and how should variability be controlled?
Use kinase inhibition assays (e.g., Src kinase) with staurosporine as a positive control. Methodological steps:
- Perform dose-response curves (1 nM–100 μM) in triplicate.
- Normalize data to vehicle (DMSO <0.1%) and apply Z’-factor analysis (threshold >0.5) for assay robustness .
Q. How should stability studies be designed to assess compound degradation under storage conditions?
Conduct accelerated stability testing:
Q. What is the recommended approach for designing a structure-activity relationship (SAR) study?
Systematically modify:
- Pyridine substituents (e.g., electron-withdrawing groups at C2).
- Piperidine sulfonyl groups (e.g., alkyl vs. aryl substitutions). Evaluate changes using radioligand binding assays and molecular docking (AutoDock Vina). Cluster IC50 values to identify pharmacophores .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yield and minimize byproducts?
Apply a fractional factorial design (e.g., 2^3 matrix) to test:
Q. What computational strategies predict regioselectivity in sulfonylation intermediates?
Perform DFT calculations (B3LYP/6-31G*) to model transition states. Compare activation energies (ΔG‡) for competing pathways. Validate with kinetic isotope effect (KIE) studies .
Q. How can isotopic labeling resolve metabolic pathways in cellular models?
Synthesize 13C-labeled analogs at the piperidine ring. Track metabolites via LC-MS/MS in hepatocyte incubations. Integrate with stable isotope-resolved metabolomics (SIRM) to map biotransformation routes .
Q. What methodologies reconcile contradictions between computational binding predictions and experimental IC50 values?
Refine docking poses using MM/PBSA free energy calculations. Validate with surface plasmon resonance (SPR) for kinetic parameters (KD, kon/koff). Probe allosteric binding via HDX-MS .
Q. How can polymorph screening ensure batch-to-batch crystallinity consistency?
Screen 12 solvents (e.g., ethanol, acetonitrile) under varying cooling rates (1–10°C/min). Characterize polymorphs via PXRD (e.g., Form I: 2θ = 12.4°, 18.7°) and DSC (melting onset >200°C). Use seed crystals for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
